[(4-Chlorobenzyl)sulfonyl]acetic acid
Overview
Description
“[(4-Chlorobenzyl)sulfonyl]acetic acid” is a chemical compound with the molecular formula C9H9ClO4S . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “[(4-Chlorobenzyl)sulfonyl]acetic acid” is represented by the InChI code 1S/C9H9ClO4S/c10-8-3-1-7 (2-4-8)5-15 (13,14)6-9 (11)12/h1-4H,5-6H2, (H,11,12) and the InChI key is YYXBXAYHHCTPEF-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC (=CC=C1CS (=O) (=O)CC (=O)O)Cl .Physical And Chemical Properties Analysis
“[(4-Chlorobenzyl)sulfonyl]acetic acid” has a molecular weight of 248.69 . It has a boiling point of 514.7ºC at 760 mmHg and a flash point of 265.1ºC . The compound has a density of 1.494g/cm³ . It has 4 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
- Scientific Field : Synthetic Organic Chemistry
- Summary of the Application : [(4-Chlorobenzyl)sulfonyl]acetic acid is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It’s considered to be one of the most important synthons in the field of synthetic organic chemistry .
- Methods of Application or Experimental Procedures : This compound is often used as a starting material in many organic transformations . It has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms . In addition, it has been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .
- Results or Outcomes : The use of [(4-Chlorobenzyl)sulfonyl]acetic acid in these reactions has led to the synthesis of a wide variety of organic compounds, expanding the toolbox for synthetic chemists .
Safety And Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBXAYHHCTPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307238 | |
Record name | [(4-chlorobenzyl)sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorobenzyl)sulfonyl]acetic acid | |
CAS RN |
118672-20-1 | |
Record name | [(4-chlorobenzyl)sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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